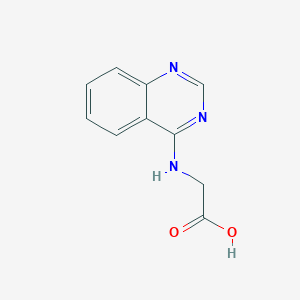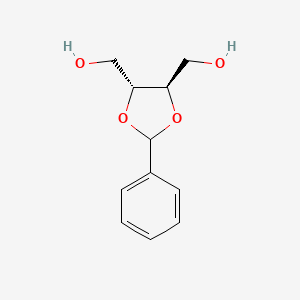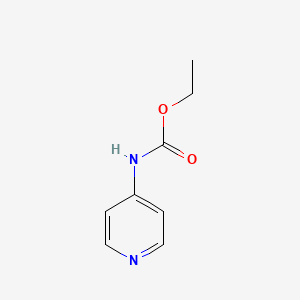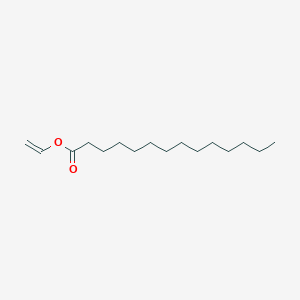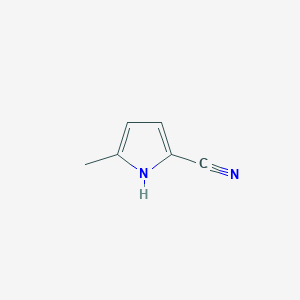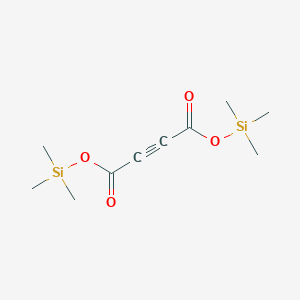![molecular formula C7H6ClN3 B1584716 4-クロロ-6-メチル-7H-ピロロ[2,3-d]ピリミジン CAS No. 35808-68-5](/img/structure/B1584716.png)
4-クロロ-6-メチル-7H-ピロロ[2,3-d]ピリミジン
概要
説明
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves a series of steps. The first step is the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . The chlorination of carbonyl with phosphorus oxychloride is then performed to obtain a dichloro pyrimidine ring . Finally, the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Molecular Structure Analysis
The molecular formula of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . Its molecular weight is 153.57 . The InChI string representation of its structure isInChI=1S/C6H4ClN3/c7-5-4-1-2-8-6 (4)10-3-9-5/h1-3H, (H,8,9,10) . Chemical Reactions Analysis
The chemical reactions involving 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are complex and involve several steps. For instance, a study describes the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
医薬品中間体
抗癌剤
抗ウイルス活性
抗炎症化合物
抗菌および抗真菌特性
低毒性と刺激性
作用機序
Target of Action
The primary targets of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes that they regulate .
Biochemical Pathways
The inhibition of kinases by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the induction of apoptosis, or programmed cell death . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . At the protein level, the activity of Caspase 8 and BAX increased, while the activity of Bcl2 decreased . These changes contribute to cell cycle arrest and the apoptotic death of cells .
Safety and Hazards
生化学分析
Biochemical Properties
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. In particular, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions involves the compound binding to the protein, potentially influencing its function .
Cellular Effects
The effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are significant. It has been found to influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to up-regulate P53, BAX, DR4 and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Molecular Mechanism
At the molecular level, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can change. In laboratory settings, it has been observed to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
特性
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJBJDESGAJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319378 | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35808-68-5 | |
| Record name | 35808-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

